molecular formula C22H33NO3 B1664466 (1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol CAS No. 545-61-9

(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol

Cat. No. B1664466
CAS RN: 545-61-9
M. Wt: 359.5 g/mol
InChI Key: RLXRCZIALRMBJR-QSRLNDOYSA-N
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Description

Ajaconine is a diterpenoid alkaloid.

Scientific Research Applications

Structural Analysis and Molecular Conformation

The molecular conformation of certain derivatives similar to the compound has been a subject of study. For instance, the aglycone ring in 11,12,4-Tri-O-methylazithromycin, a related compound, adopts a 'folded-out' conformation, indicating that introduced methyl groups do not significantly alter molecular conformation (Kamenar et al., 1996).

Phytochemical Properties

In the study of phytochemicals, derivatives with similar structural components have been isolated and identified. Pentacyclic triterpenoids from Liquidambar formosana, including various types of triterpenoids, were evaluated for their anti-angiogenic effects, indicating potential therapeutic applications (Zhu et al., 2021).

Synthesis and NMR Analysis

The synthesis and structural analysis of related compounds, such as (2S,7R,11S,16R)-1,8,10,17-tetraazapentacyclo[8.8.1.1.8,17.0.2,7.0¹¹,¹⁶]icosane, have been documented, providing insights into the NMR characteristics and potential applications in synthetic chemistry (Glister et al., 2005).

Bioactive Derivatives

Research on bioactive derivatives with similar structural frameworks includes the study of azaartemisinin derivatives, which were evaluated for antimalarial and cytotoxic activities (Al-Oqail et al., 2003).

Phytotoxic Activity and Metabolism

Compounds structurally related to the query molecule have been evaluated for their phytotoxic activity and metabolism, suggesting potential applications in agriculture and botany (Ascari et al., 2013).

Structural Characterization

The structural characterization of related compounds, such as dammar-24-ene-3β,20-diol, highlights the importance of crystallography in understanding molecular conformations and potential applications in material science (Safariari et al., 2012).

Synthesis of Meso Di-Mannich Bases

The synthesis of related compounds, such as meso di-Mannich bases from cyclic amines, shows the potential for creating novel organic compounds with specific properties (Rivera et al., 2013).

properties

IUPAC Name

(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-13-14-4-7-22(18(13)25)16(10-14)21-6-3-5-20(2)12-23(8-9-24)19(21)26-17(22)11-15(20)21/h14-19,24-25H,1,3-12H2,2H3/t14-,15-,16+,17-,18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXRCZIALRMBJR-VLFUDHJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@@]56[C@H]3C[C@@H](CC5)C(=C)[C@H]6O)O[C@H]4N(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol

CAS RN

545-61-9
Record name AJACONINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol
Reactant of Route 2
(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol
Reactant of Route 3
(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol
Reactant of Route 4
(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol
Reactant of Route 5
(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol
Reactant of Route 6
(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol

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